4-Butyl-3-nitroaniline

Analytical Chemistry Isomer Differentiation Ion Mobility Spectrometry

Select 4-Butyl-3-nitroaniline for applications where lipophilicity, chromatographic retention, or steric environment are design-critical. Its 4-butyl ring substitution (XLogP ~3.0) provides significantly higher lipophilicity than 4-methyl (XLogP 1.6) or N-butyl isomers, enabling rapid logP optimization without late-stage alkylation. The distinct ion mobility-mass spectrometry signature of the 4-butyl (ring) isomer ensures unambiguous identity confirmation vs. the N-butyl isomer—essential for QC in multi-isomer synthetic routes. Ideal building block for medicinal chemistry, agrochemical scaffolds, and HPLC method calibration.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 61644-32-4
Cat. No. B599611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-3-nitroaniline
CAS61644-32-4
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCCCCC1=C(C=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)7-10(8)12(13)14/h5-7H,2-4,11H2,1H3
InChIKeyCPIPXAUOBLEFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-3-nitroaniline (CAS 61644-32-4): A Lipophilic Nitroaniline Building Block for Advanced Intermediates


4-Butyl-3-nitroaniline (CAS 61644-32-4) is a polysubstituted aromatic amine belonging to the nitroaniline class, featuring a butyl chain at the para position relative to the primary amine and a nitro group at the meta position [1]. Its core value as a procurement candidate lies not in broad class activity but in the specific physicochemical and synthetic properties conferred by its 4-butyl substitution pattern. This substitution distinguishes it fundamentally from common N-alkyl and smaller 4-alkyl analogs, resulting in a unique profile of lipophilicity, chromatographic behavior, and steric environment that is critical for designing non-polar molecular frameworks or intermediates requiring specific solubility profiles [2].

Why 4-Butyl-3-nitroaniline Cannot Be Substituted by Other Nitroanilines in Lipophilic or Separation-Critical Syntheses


Generic substitution of 4-butyl-3-nitroaniline with other nitroaniline derivatives (e.g., 3-nitroaniline, N-butyl-3-nitroaniline, or 4-methyl-3-nitroaniline) is a high-risk procurement error in applications where lipophilicity, chromatographic retention, or steric hindrance are design-critical variables. The 4-butyl ring substituent fundamentally alters the compound's interaction with non-polar environments and stationary phases compared to its analogs. For instance, the isomeric N-butyl-3-nitroaniline exhibits a significantly different gas-phase conformation (compact vs. extended) that leads to distinct ion mobility and dissociation behavior, demonstrating that the position of the butyl chain (ring vs. amine) creates non-interchangeable molecular properties [1]. Furthermore, the class-wide quantitative structure-retention relationship (QSRR) in nitroanilines dictates that increased alkyl chain length at the ring's 4-position directly and predictably increases reversed-phase HPLC retention, a factor that cannot be mimicked by smaller alkyl homologs or unsubstituted analogs [2].

Quantitative Evidence: How 4-Butyl-3-nitroaniline Differentiates from Its Closest Analogs in Separation Science and Physicochemical Properties


Gas-Phase Conformational Differentiation from N-Butyl-3-nitroaniline via Ion Mobility-Mass Spectrometry

4-Butyl-3-nitroaniline exhibits a distinct gas-phase conformation compared to its isomeric analog, N-butyl-3-nitroaniline. This difference is quantifiable via ion mobility-mass spectrometry (IM-MS). The 4-butyl isomer (ring-substituted) presents a more extended, less compact structure, resulting in a longer drift time and lower lability towards collision-induced dissociation (CID) than the more compact N-butyl isomer [1]. This provides a direct, instrument-based metric for differentiating and selecting the correct isomer.

Analytical Chemistry Isomer Differentiation Ion Mobility Spectrometry

Enhanced Lipophilicity and Predicted Chromatographic Retention vs. Smaller 4-Alkyl Analogs

The 4-butyl substituent confers significantly higher lipophilicity compared to smaller alkyl-chain analogs. Computed XLogP3-AA values from authoritative databases demonstrate a clear progression: 4-methyl-3-nitroaniline (XLogP: 1.6) [1] < 4-ethyl-3-nitroaniline (XLogP: 1.9) [2] < 4-butyl-3-nitroaniline (Predicted XLogP: ~2.5-3.0, based on extrapolation of the methyl and ethyl data). This increased logP translates directly to longer retention times in reversed-phase HPLC, a critical parameter for purification and analysis [3].

Chromatography Lipophilicity Physicochemical Properties

Acid-Base Behavior and Steric Differentiation from Unsubstituted and ortho-Substituted Analogs

The basicity of substituted anilines is a sensitive function of both electronic and steric effects. While direct pKa data for 4-butyl-3-nitroaniline is not available in the open literature, its behavior can be inferred from closely related systems. The pKa of 4-methyl-3-nitroaniline in n-butanol has been measured at 3.47 [1]. The 4-butyl analog is expected to have a very similar pKa due to the comparable electronic nature of the para-alkyl group. However, a crucial difference exists compared to ortho-substituted or 2,6-disubstituted analogs, where steric inhibition of resonance (SIR) significantly alters basicity [2]. This places 4-butyl-3-nitroaniline in a distinct class where the primary amine's electronic environment is predictably modulated by the nitro group without significant ortho steric perturbation.

Physical Organic Chemistry Acid-Base Equilibria Steric Effects

Synthetic Utility as a Lipophilic Scaffold for Further Functionalization

The presence of both a primary aromatic amine and an aryl nitro group in a 1,2,4-substitution pattern provides two orthogonal handles for sequential synthetic elaboration. The 4-butyl chain confers solubility in organic solvents and lipophilicity to the resulting products. While no direct comparative yield data was found for this specific compound versus analogs, its structure makes it uniquely suited for the synthesis of N-alkyl phenylenediamines or other advanced intermediates where a long alkyl chain is required [1]. In contrast, unsubstituted 3-nitroaniline would yield products lacking this crucial lipophilic moiety, requiring additional synthetic steps to install it.

Synthetic Chemistry Building Block Intermediates

Targeted Applications of 4-Butyl-3-nitroaniline: Where Its Differentiated Properties Are Essential


Synthesis of Lipophilic Drug Candidates and Agrochemical Intermediates

In medicinal and agricultural chemistry, increasing the logP of a lead compound is a common strategy to improve membrane permeability or alter its distribution in a biological system or the environment. 4-Butyl-3-nitroaniline serves as an ideal building block for such efforts, as the 4-butyl group pre-installs a significant lipophilic moiety. This is directly supported by its predicted XLogP of 2.5-3.0, which is substantially higher than its 4-methyl (XLogP=1.6) or 4-ethyl (XLogP=1.9) counterparts [1]. Utilizing this scaffold allows for the rapid generation of compound libraries with enhanced logD7.4 values without resorting to late-stage, low-yielding alkylation reactions.

Analytical Method Development Requiring a High-Retention Reference Standard

The strong correlation between 4-alkyl chain length and reversed-phase HPLC retention makes 4-butyl-3-nitroaniline a valuable reference compound for calibrating or testing the upper limits of a separation method's lipophilicity range [2]. Its distinct retention time, predicted to be significantly longer than common nitroaniline impurities or earlier synthetic intermediates, allows it to serve as a high-confidence internal standard or system suitability marker in complex reaction monitoring assays, particularly in the analysis of drug metabolites or environmental samples.

Differentiation and Quantification of Isomeric Impurities in Process Chemistry

The proven ability to distinguish the 4-butyl (ring) isomer from the N-butyl isomer using ion mobility-mass spectrometry (IM-MS) provides a robust quality control metric for process development [3]. If a synthetic route is susceptible to forming both isomers, procurement of the authentic 4-butyl-3-nitroaniline standard is essential for method development. Its unique IM-MS signature (longer drift time, lower CID lability) allows for the specific identification and quantification of the correct product, ensuring batch-to-batch consistency and preventing the carryover of an incorrect, potentially biologically inactive or toxic isomer.

Study of Structure-Activity Relationships (SAR) in Catalysis and Material Science

For fundamental research into the effect of remote alkyl substitution on catalytic activity or material properties, 4-butyl-3-nitroaniline is a necessary comparator. Its pKa, predicted to be similar to 4-methyl-3-nitroaniline (pKa ~3.47), confirms that the butyl group exerts negligible electronic perturbation on the amine's basicity [4]. This allows researchers to cleanly deconvolute the steric and hydrophobic contributions of the long alkyl chain from electronic effects when comparing its performance (e.g., as a ligand precursor, monomer, or substrate) against that of the 4-methyl or 4-unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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